GABAA ρ1 Receptor Agonist Activity: Negligible Potency Relative to Muscimol
In a functional assay measuring agonist activity at the human GABAA ρ1 receptor expressed in tsA-201 cells using a FLIPR membrane potential blue assay, (cyclobutylmethyl)(ethyl)amine exhibits an EC50 >1,000,000 nM (1 mM) [1]. This is >1,400-fold weaker than the reference agonist muscimol, which has an EC50 of 700 nM in the identical assay system [2]. The data indicate that the compound is essentially inactive as a GABAA ρ1 agonist at physiologically relevant concentrations, contrasting with the potent agonism of muscimol.
| Evidence Dimension | Agonist potency (EC50) at human GABAA ρ1 receptor |
|---|---|
| Target Compound Data | EC50 >1,000,000 nM (>1 mM) |
| Comparator Or Baseline | Muscimol: EC50 700 nM (0.7 µM) |
| Quantified Difference | >1,428-fold lower potency |
| Conditions | Human GABAA ρ1 receptor expressed in tsA-201 cells; FLIPR membrane potential blue assay |
Why This Matters
This low activity profile suggests minimal off-target GABAergic interference, making the compound a suitable negative control or inert scaffold for CNS-targeted probe development where GABA modulation is undesired.
- [1] BindingDB. BDBM50052798 (CHEMBL3322877) - (Cyclobutylmethyl)(ethyl)amine. EC50 >1.00E+6 nM at human GABAA rho1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50052798 (accessed Apr 20, 2026). View Source
- [2] BindingDB. BDBM50052792 (Muscimol). EC50 700 nM at human GABAA rho1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50052792 (accessed Apr 20, 2026). View Source
